NG-Nitroarginine methyl ester hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-NAME hydrochloride is synthesized through the esterification of NG-Nitro-L-arginine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the use of a strong acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of L-NAME hydrochloride involves large-scale esterification processes, often using automated systems to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels required for scientific research .
Chemical Reactions Analysis
Types of Reactions
L-NAME hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in L-NAME hydrochloride can be hydrolyzed to form NG-Nitro-L-arginine.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: L-NAME hydrochloride can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Various nucleophiles can be used to replace the ester group under controlled conditions.
Major Products Formed
Hydrolysis: NG-Nitro-L-arginine.
Oxidation: Oxidized derivatives of L-NAME hydrochloride.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-NAME hydrochloride is extensively used in scientific research across various fields:
Chemistry: Used as a reagent in the synthesis of other compounds and in studying reaction mechanisms.
Biology: Employed in studies involving nitric oxide pathways and their role in cellular processes.
Industry: Utilized in the development of pharmaceuticals and in the production of nitric oxide inhibitors.
Mechanism of Action
L-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine . This inhibition occurs through competitive binding to the active site of NOS, preventing the conversion of L-arginine to nitric oxide . The reduction in nitric oxide levels leads to various physiological effects, including increased blood pressure and altered vascular reactivity .
Comparison with Similar Compounds
L-NAME hydrochloride is often compared with other NOS inhibitors, such as:
NG-Nitro-L-arginine (L-NOARG): Similar in structure but differs in its ester group, making it less potent under certain conditions.
Aminoguanidine: Another NOS inhibitor with different selectivity and potency profiles.
7-Nitroindazole: A selective inhibitor of neuronal NOS, used in different research contexts.
L-NAME hydrochloride is unique due to its specific inhibition of endothelial NOS and its widespread use in hypertension models .
Properties
Molecular Formula |
C7H16ClN5O4 |
---|---|
Molecular Weight |
269.69 g/mol |
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-nitramidopentanoate;hydrochloride |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(11-12(14)15)3-2-4-10-7(8)9;/h5,11H,2-4H2,1H3,(H4,8,9,10);1H/t5-;/m0./s1 |
InChI Key |
NKNIIMOFSJEINW-JEDNCBNOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)N[N+](=O)[O-].Cl |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N[N+](=O)[O-].Cl |
Origin of Product |
United States |
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